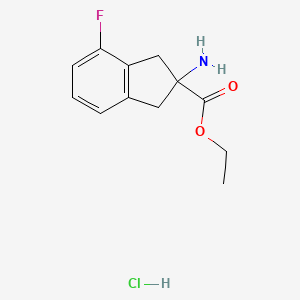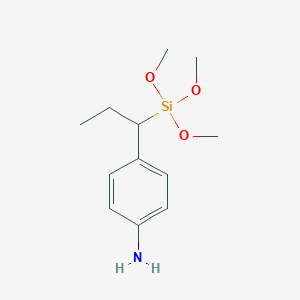
(1-Methyl-1,4-dihydroquinolin-4-yl)(phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Phenylacetonitrile Moiety: The phenylacetonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylacetonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological activity being studied. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
4-[2-(1-Methyl-1,4-dihydroquinolin-4-yl)ethenyl]benzaldehyde: This compound shares a similar quinoline core structure but differs in the substituents attached to the quinoline ring.
3-Amino-2-(1-methyl-1,4-dihydroquinolin-4-yl)-4-(methylperoxy)-4-oxobutanimidic acid: Another quinoline derivative with different functional groups.
Uniqueness
2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile is unique due to its specific combination of the quinoline ring, methyl group, and phenylacetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
16759-05-0 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
2-(1-methyl-4H-quinolin-4-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C18H16N2/c1-20-12-11-15(16-9-5-6-10-18(16)20)17(13-19)14-7-3-2-4-8-14/h2-12,15,17H,1H3 |
InChI 键 |
CYTQRUOSBUDSIB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(C2=CC=CC=C21)C(C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)
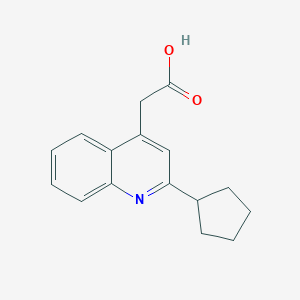
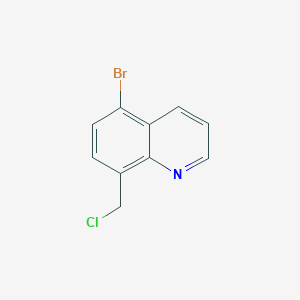

![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)

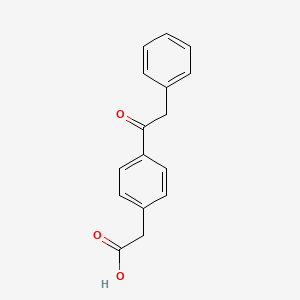
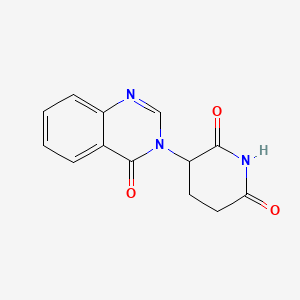

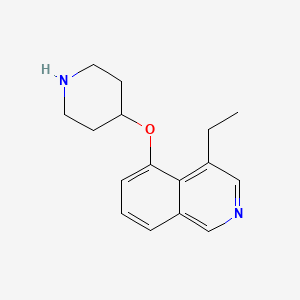
![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)
